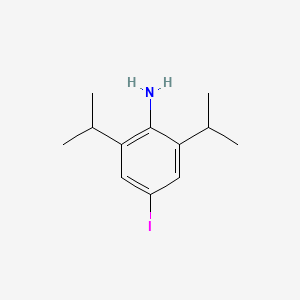

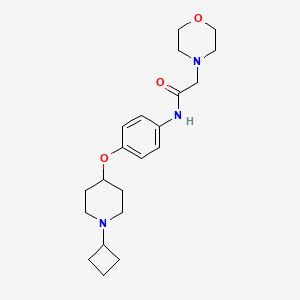

Mono-iodo amiodarone

説明

Mono-iodo amiodarone is a derivative of Amiodarone . Amiodarone is an effective antiarrhythmic medication frequently used for both ventricular and atrial arrhythmias . It is used to help keep the heart beating normally in people with life-threatening heart rhythm disorders .

Chemical Reactions Analysis

Amiodarone, from which Mono-iodo amiodarone is derived, has several mechanisms of action. It inhibits both inward and outward currents. The inhibition of inward sodium and calcium currents (INa, ICa) is enhanced in a use- and voltage-dependent manner, resulting in suppression of excitability and conductivity of cardiac tissues .Physical And Chemical Properties Analysis

Mono-iodo amiodarone has a boiling point of 586.1±50.0 °C and a density of 1.345±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .科学的研究の応用

Treatment of Ovarian Cancer

Amiodarone has been investigated for the treatment of ovarian cancer, a tumor known for metastasizing within the peritoneal cavity . It’s associated with an increase of fatty acid oxidation, which strongly depends on CPT1A, a transport protein which has been found overexpressed in ovarian cancer . Amiodarone is an inhibitor of CPT1A .

Drug Repositioning

Amiodarone repositioning in cancer treatment is promising, however toxicity limits seem to arise, constraining its exploitability . Microfluidics was employed for the development of drug delivery systems of amiodarone obtaining simultaneously liposomes with a high payload and amiodarone particles .

Cardiac Arrest Treatment

The 2015 Guidelines for Resuscitation recommend amiodarone as the antiarrhythmic drug of choice in the treatment of resistant ventricular fibrillation or pulseless ventricular tachycardia . Amiodarone significantly improves survival to hospital admission .

Antiarrhythmic Drug

Amiodarone is a classical antiarrhythmic agent . It has been used in the treatment of various types of tachyarrhythmias .

Structure Activity Relationship

The structure activity relationship of some of the homologues of amiodarone has been reviewed in order to determine the most clinically desirable molecule .

Lipid Alteration

Amiodarone was tested on ovarian cancer cell lines with a focus on lipid alteration, confirming its activity .

作用機序

Target of Action

Mono-iodo amiodarone, like its parent compound amiodarone, primarily targets cardiac ion channels . It inhibits both inward and outward currents, affecting sodium, calcium, and potassium channels . This results in the suppression of excitability and conductivity of cardiac tissues, especially when stimulated at higher frequencies .

Mode of Action

Mono-iodo amiodarone interacts with its targets in a use- and voltage-dependent manner . It inhibits inward sodium and calcium currents (INa, ICa), and both voltage- and ligand-gated potassium channel currents (IK, IK,Na, IK,ACh) at therapeutic levels of drug concentrations . This interaction leads to changes in the action potential duration (APD) and the effective refractory period for cardiac cells .

Biochemical Pathways

Mono-iodo amiodarone affects several biochemical pathways. It is known to cause a decrease in the current density of IK and Ito, leading to a moderate APD prolongation with minimal frequency dependence . Chronic administration of the drug has been shown to cause down-regulation of Kv1.5 messenger ribonucleic acid (mRNA) in rat hearts, suggesting a drug-induced modulation of potassium-channel gene expression . Additionally, novel metabolic pathways of amiodarone, including ω-carboxylation, deiodination, and glucuronidation, have been proposed .

Pharmacokinetics

The pharmacokinetics of mono-iodo amiodarone is expected to be similar to that of amiodarone. Amiodarone has a large individual variation in systemic bioavailability after oral administration due to slow and incomplete gastrointestinal absorption . It accumulates in tissue and is only very slowly eliminated . This slow elimination allows therapy to be administered daily or less often .

Result of Action

The molecular and cellular effects of mono-iodo amiodarone’s action include a decrease in the excitability and conductivity of cardiac tissues, leading to the suppression of arrhythmias . It also causes a moderate prolongation of the APD, which is most likely due to a decrease in the current density of IK and Ito . At the molecular level, it leads to the down-regulation of Kv1.5 mRNA, suggesting a drug-induced modulation of potassium-channel gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of mono-iodo amiodarone. For instance, the iodine content in the environment can affect the incidence of amiodarone-induced hypothyroidism . Furthermore, the drug’s action can be modulated by tissue accumulation of amiodarone and its active metabolite (desethylamiodarone), causing variable suppression of excitability and conductivity of the heart through the direct effects of the compounds retained at the sites of action .

将来の方向性

Amiodarone is a commonly used medication in medical practice. It is vital that clinicians understand the indications, contraindications, dosing, side effects, and interactions of this medication . Future directions in Antiarrhythmic Drug (AAD) development are being discussed, and with an ever-increasing understanding of the molecular mechanisms underlying cardiac arrhythmias, there is a cautiously optimistic outlook towards improved pharmacological treatment opportunities for patients suffering from cardiac arrhythmias .

特性

IUPAC Name |

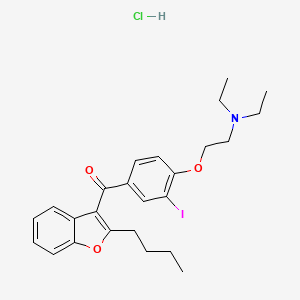

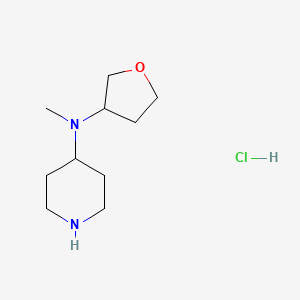

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3-iodophenyl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30INO3.ClH/c1-4-7-11-23-24(19-10-8-9-12-21(19)30-23)25(28)18-13-14-22(20(26)17-18)29-16-15-27(5-2)6-3;/h8-10,12-14,17H,4-7,11,15-16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZUGGQFNLBEJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)OCCN(CC)CC)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClINO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octahydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B3321877.png)

![7-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321910.png)

![7-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321911.png)

![4,4'-Sulfonylbis[N,N-bis(4-tert-butylphenyl)aniline]](/img/structure/B3321934.png)

![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3321956.png)

![tert-Butyl (3-methylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B3321963.png)